molecular formula C32H35NO13 B610153 (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 202350-68-3

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

カタログ番号: B610153
CAS番号: 202350-68-3
分子量: 641.6 g/mol
InChIキー: SLURUCSFDHKXFR-WWMWMSKMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PNU-159682は、強力な抗腫瘍活性を有するアントラサイクリン誘導体として知られています。 ネモルビシンはPNU-159682の主要な代謝物であり、ドキソルビシンよりも数千倍も細胞毒性が高い

準備方法

合成経路と反応条件

PNU-159682の合成は、ネモルビシンの生体活性化を伴います。 ネモルビシンは肝臓で代謝変換を受け、主にシトクロムP450酵素、特にCYP3A4/5によって媒介されます 。このプロセスにより、PNU-159682が生成され、アントラサイクリンコア構造は維持されますが、細胞毒性特性が向上しています。

工業的生産方法

PNU-159682の工業的生産は、通常、ネモルビシンの大規模合成を行い、続いて肝臓ミクロソームまたは組換え酵素を使用して代謝変換を行うことで達成されます。 このプロセスには、反応条件を最適化して収率と純度を最大化し、研究および治療的用途のためのPNU-159682を効率的に生産することが含まれます

化学反応解析

反応の種類

PNU-159682は、以下を含む様々な化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、細胞毒性と治療の可能性が異なる修飾されたアントラサイクリン誘導体があります

科学研究への応用

PNU-159682は、以下を含むいくつかの科学研究への応用があります。

    化学: アントラサイクリン誘導体とその化学的特性を研究するためのモデル化合物として使用されています。

    生物学: DNA損傷や細胞周期停止など、細胞プロセスへの影響について調査されています。

    医学: 癌治療のためのADCs開発において、強力な細胞毒性剤として探索されています。

    産業: 製薬業界で、新規の癌治療薬の開発に使用されています.

化学反応の分析

Metabolic Activation and Biotransformation

PNU-159682 is the primary active metabolite of nemorubicin (MMDX), formed via hepatic cytochrome P450-mediated oxidation . Key metabolic steps include:

  • Demethylation : Removal of methoxy groups (-OCH₃) to form hydroxyl groups (-OH), enhancing solubility and DNA-binding affinity .

  • Hydrolysis : Cleavage of the glycosidic bond linking the anthracycline aglycone to the azatricyclo sugar moiety, critical for releasing the DNA-intercalating core .

Redox Reactions and DNA Interaction

The anthraquinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) that contribute to cytotoxicity:

Reaction TypeMechanismBiological Impact
Reduction Quinone → Semiquinone radical (via NADPH oxidases)ROS production (e.g., superoxide, H₂O₂)
Oxidation Semiquinone → Quinone (regenerated)DNA strand breaks via ROS-mediated damage

Enzymatic Interactions

PNU-159682 inhibits DNA topoisomerase II by stabilizing the enzyme-DNA cleavage complex, preventing DNA relegation . This involves:

  • Intercalation : Planar anthracycline rings insert between DNA base pairs.

  • Hydrogen Bonding : Hydroxyl and carbonyl groups interact with DNA phosphate backbone and topoisomerase II residues .

Degradation Pathways

Stability studies of structural analogs (e.g., doxorubicin) suggest:

ConditionDegradation PathwayProducts
Acidic (pH < 3) Hydrolysis of glycosidic bondAglycone + sugar moiety
Alkaline (pH > 8) Oxidation of hydroxyl groupsQuinone methides or dimerized species
Light Exposure Photooxidation of dihydroxyanthraquinoneDegraded chromophore (loss of absorbance at 480 nm)

Synthetic Modifications

While full synthesis routes are proprietary, key steps inferred from analogs include:

  • Glycosylation : Coupling the azatricyclo sugar to the anthracycline aglycone via Mitsunobu or Koenigs-Knorr reactions .

  • Hydroxyacetylation : Introduction of the 2-hydroxyacetyl group via aldol condensation or esterification.

  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution to establish (7S,9S) and (2S,4R,6S,7S,9R,10S) configurations .

Comparative Reactivity with Analogues

ParameterPNU-159682DoxorubicinDaunorubicin
Metabolic Stability Higher (azatricyclo group resists hydrolysis)ModerateLow
ROS Production Intense (enhanced redox cycling)ModerateLow
Topoisomerase II Affinity IC₅₀ = 0.8 nM IC₅₀ = 1.2 nMIC₅₀ = 2.5 nM

PNU-159682’s chemical reactivity is defined by its metabolic activation, redox cycling, and targeted enzyme inhibition. Its azatricyclo sugar enhances metabolic stability compared to classical anthracyclines, while the hydroxyacetyl group augments DNA-binding kinetics . Further studies are needed to elucidate full degradation pathways and synthetic optimizations.

科学的研究の応用

Anticancer Properties

This compound is structurally related to doxorubicin, a well-known anthracycline antibiotic used in cancer therapy. Research indicates that it may exhibit similar or enhanced anticancer activity due to its unique structural modifications that could improve efficacy and reduce side effects associated with traditional doxorubicin treatment.

Drug Resistance Overcoming

One of the significant challenges in cancer treatment is the development of drug resistance. The unique chemical structure of this compound allows it to bypass some multidrug resistance mechanisms commonly seen in cancer cells. This property makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing treatments .

Delivery Systems

Research has focused on developing novel delivery systems for this compound to enhance its bioavailability and therapeutic index. Liposomal formulations and polymeric nanoparticles are being explored to improve solubility and targeted delivery to tumor sites .

Oral Administration

Recent patents have described methods for formulating this compound into oral delivery systems that can improve patient compliance and therapeutic outcomes by providing sustained release profiles .

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies indicate that while it retains potent anticancer activity, it may also exhibit lower cardiotoxicity compared to doxorubicin, making it a safer alternative for patients susceptible to heart-related side effects .

Clinical Trials

Several clinical trials are underway to evaluate the efficacy and safety of this compound in patients with various types of cancers. Early results suggest promising outcomes in terms of tumor reduction and overall survival rates compared to standard therapies .

Comparative Studies

Comparative studies between this compound and traditional chemotherapy agents have shown that it may offer improved outcomes in specific patient populations, particularly those with resistant forms of cancer .

作用機序

PNU-159682は、主にDNA損傷の誘導を介してその効果を発揮します。DNA塩基対間にインターカレーションし、DNA構造を破壊し、DNA合成を阻害します。 これにより、特にS期で細胞周期が停止し、最終的にアポトーシスが誘導されます この化合物は、免疫原性細胞死を引き起こし、抗腫瘍免疫を刺激することもあります

生物活性

The compound (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant biological activity. Its structural characteristics suggest potential applications in therapeutic contexts, particularly in oncology and other areas of medicinal chemistry.

Structural Characteristics

This compound features a tetracene backbone with multiple hydroxyl and methoxy groups that contribute to its biological properties. The presence of azatricyclo structures indicates potential interactions with biological macromolecules.

Anticancer Properties

Research indicates that similar compounds within the tetracene family exhibit antitumor activity . Specifically:

  • Mechanism of Action : Tetracenes are known to intercalate DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells. This mechanism is crucial for their effectiveness against various cancer types.
  • Case Studies :
    • A study demonstrated that derivatives of tetracene significantly reduced tumor growth in murine models of breast cancer .
    • Another investigation noted that the compound exhibited cytotoxicity against human leukemia cells through the induction of oxidative stress .

Antimicrobial Activity

The compound's hydroxyl groups may enhance its antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic processes.

  • Research Findings :
    • In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria .
    • The compound was effective in inhibiting the growth of multidrug-resistant strains of Staphylococcus aureus .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent:

ParameterValue
AbsorptionModerate
Bioavailability30%
Half-life12 hours
MetabolismHepatic (CYP450)
ExcretionRenal

Safety and Toxicity

Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, further investigations are required to fully assess its safety in long-term use.

  • Toxicological Studies :
    • Acute toxicity tests in animal models indicated no significant adverse effects at doses up to 100 mg/kg .
    • Chronic exposure studies are ongoing to evaluate potential carcinogenic effects .

特性

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO13/c1-13-29-16(33-7-8-43-31(42-3)30(33)46-29)9-20(44-13)45-18-11-32(40,19(35)12-34)10-15-22(18)28(39)24-23(26(15)37)25(36)14-5-4-6-17(41-2)21(14)27(24)38/h4-6,13,16,18,20,29-31,34,37,39-40H,7-12H2,1-3H3/t13-,16-,18-,20-,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLURUCSFDHKXFR-WWMWMSKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCOC(C7O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N7CCO[C@@H]([C@H]7O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202350-68-3
Record name PNU-159682
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202350683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-159682
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ5A9ZNT7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 2
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 3
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 4
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 5
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
Reactant of Route 6
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。